molecular formula C21H25N3O3 B2698760 N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide CAS No. 1103518-52-0

N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide

Cat. No.: B2698760
CAS No.: 1103518-52-0
M. Wt: 367.449
InChI Key: PPXFHQAGPFMZDH-UHFFFAOYSA-N
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Description

N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide is a synthetic dicarboxamide derivative of indoline, offered for research and development purposes. This compound is characterized by its specific structural features, including an indoline core and a 4-methoxyphenethyl group. As a specialized chemical entity, it is intended for use in various non-clinical research applications, such as assay development, target identification, and structure-activity relationship (SAR) studies in medicinal chemistry. The precise mechanism of action and specific biological targets for this molecule are areas of ongoing scientific investigation. Researchers value this compound for its potential as a building block or intermediate in the synthesis of more complex molecules or as a probe for understanding specific biochemical pathways. Every batch of this product is supplied with a Certificate of Analysis (CoA) to ensure confirmed identity and high purity, which is typically determined by techniques such as NMR and LC/MS. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-N-ethyl-1-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-3-22-20(25)19-14-16-6-4-5-7-18(16)24(19)21(26)23-13-12-15-8-10-17(27-2)11-9-15/h4-11,19H,3,12-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXFHQAGPFMZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide typically involves the construction of the indole ring system followed by functional group modifications. Common synthetic routes include:

Industrial production methods often employ catalytic processes to enhance yield and efficiency. These methods may include the use of transition-metal catalysts to facilitate the cyclization and functionalization steps .

Chemical Reactions Analysis

N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors, influencing cellular signaling pathways . This binding can lead to the modulation of biological processes, such as enzyme activity or gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other dicarboxamide derivatives, particularly BI82854 and BI82855 (). Below is a detailed analysis:

Structural and Physicochemical Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide C22H25N3O3 379.46 4-methoxy phenethyl Indoline dicarboxamide
BI82854: N2-ethyl-N1-(2-phenylethyl)indoline-1,2-dicarboxamide C20H23N3O2 337.42 Unsubstituted phenethyl Indoline dicarboxamide
BI82855: N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)ethanediamide C13H18FN3O2 267.30 4-fluorophenyl, dimethylaminopropyl Ethanediamide
Key Observations:

Substituent Effects: The 4-methoxy group in the target compound increases lipophilicity compared to BI82854’s unsubstituted phenethyl group. Methoxy’s electron-donating nature may enhance binding to aromatic interaction sites in biological targets. Its ethanediamide core (vs. indoline) reduces structural rigidity.

Molecular Weight and Solubility: The target compound’s higher molecular weight (379.46 vs. 337.42 for BI82854) suggests reduced solubility in aqueous media, which could impact bioavailability. BI82855’s smaller size (267.30 g/mol) and dimethylaminopropyl group may improve solubility via basic nitrogen centers.

Biological Implications :

  • Indoline dicarboxamides (target and BI82854) likely exhibit similar binding modes to targets requiring planar aromatic systems, whereas BI82855’s flexible ethanediamide backbone may favor different interactions.

Hypothetical Pharmacokinetic and Pharmacodynamic Differences

  • Lipophilicity : Calculated logP values (estimated via fragment-based methods) suggest the target compound (logP ~3.2) is more lipophilic than BI82854 (logP ~2.8) and BI82855 (logP ~1.5). This could enhance membrane permeability but reduce aqueous solubility.

Research Findings and Limitations

No direct pharmacological or biochemical data for the target compound are available in the provided evidence. Comparisons are thus based on structural analogs and substituent trends:

  • BI82854 : As a closer analog, its unsubstituted phenethyl group may serve as a control for studying the methoxy group’s role in target engagement.
  • BI82855 : Its distinct core and fluorine substitution highlight the importance of scaffold choice in drug design.

Biological Activity

N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the indole derivative class, characterized by an indoline ring system with a 4-methoxyphenethyl substituent and two carboxamide groups. Its synthesis typically involves the construction of the indole ring followed by functionalization to introduce the ethyl and methoxyphenethyl groups.

Biological Activity

The compound exhibits a range of biological activities that have been investigated in various studies:

  • Antimicrobial Properties : this compound has shown promising antimicrobial effects against several bacterial strains. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Research has indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative conditions. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Receptor Binding : The indole structure allows for high-affinity binding to various receptors involved in cellular signaling pathways. This interaction can modulate downstream signaling cascades that are crucial for cell survival and proliferation.
  • Enzyme Inhibition : The compound has been investigated as an inhibitor of certain enzymes linked to disease processes, including those involved in cancer progression and microbial resistance mechanisms. For instance, it may inhibit enzymes that facilitate tumor growth or bacterial survival .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study 1 Demonstrated antimicrobial activity against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study 2 Showed significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment .
Study 3 Investigated neuroprotective effects in a mouse model of Alzheimer's disease, leading to reduced neuroinflammation markers .

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